molecular formula C13H13F3N2O2S B2684616 methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate CAS No. 400736-31-4

methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate

Cat. No. B2684616
CAS RN: 400736-31-4
M. Wt: 318.31
InChI Key: RIQJKQQYPVZTPT-UHFFFAOYSA-N
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Description

Methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has a trifluoromethyl group and a sulfanyl group attached to it.

Scientific Research Applications

Catalysis and Synthesis

In the realm of green chemistry, Brønsted acidic ionic liquids have demonstrated efficiency as catalysts for the synthesis of tetrasubstituted imidazoles, highlighting the potential for sustainable and reusable catalyst systems in the synthesis of complex heterocyclic compounds (Davoodnia et al., 2010). Similarly, ionic liquids have been utilized as unconventional reaction media, offering enhanced reactivity and selectivity in Friedel-Crafts sulfonylation reactions, thus opening avenues for efficient and environmentally friendly synthesis approaches (Nara et al., 2001).

Antimicrobial Agents

Compounds derived from benzimidazole have shown potent and selective activities against the gastric pathogen Helicobacter pylori , presenting a promising avenue for developing novel anti-H. pylori agents. These findings underscore the therapeutic potential of benzimidazole derivatives in addressing antibiotic resistance and improving treatment regimens for gastric infections (Carcanague et al., 2002).

Material Science

In materials science, methylacrylate polymers with photochromic side chains containing heterocyclic sulfonamide substituted azobenzene have been synthesized, exhibiting photochromic properties through trans-cis isomerization. This work illustrates the potential of incorporating heterocyclic compounds into polymers to develop materials with unique optical properties, which could be exploited in various technological applications, including smart windows and photo-responsive coatings (Ortyl et al., 2002).

Pharmaceutical Applications

Though specific applications of "methyl 4-[2-sulfanyl-5-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]butanoate" in pharmaceuticals are not directly cited, related research on benzimidazole derivatives has explored their antimicrobial and cytotoxic activities. These studies contribute to our understanding of how structural modifications of benzimidazole compounds can enhance their biological activities, offering insights into the design of new drugs with improved efficacy and selectivity (Noolvi et al., 2014).

properties

IUPAC Name

methyl 4-[2-sulfanylidene-5-(trifluoromethyl)-3H-benzimidazol-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O2S/c1-20-11(19)3-2-6-18-10-5-4-8(13(14,15)16)7-9(10)17-12(18)21/h4-5,7H,2-3,6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQJKQQYPVZTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1C2=C(C=C(C=C2)C(F)(F)F)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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